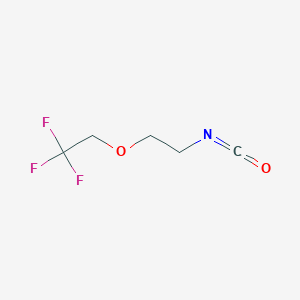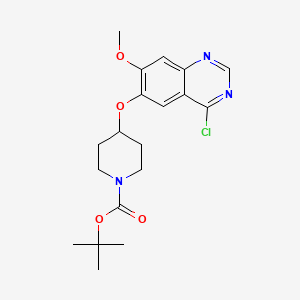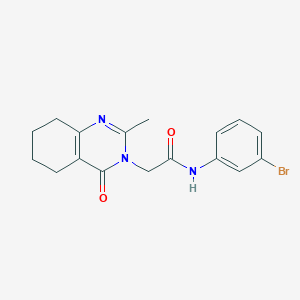![molecular formula C11H12N2OS B2834523 3-Methyl-6-[(3-methylthiophen-2-yl)methoxy]pyridazine CAS No. 2201392-37-0](/img/structure/B2834523.png)
3-Methyl-6-[(3-methylthiophen-2-yl)methoxy]pyridazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiophene and its substituted derivatives are a very important class of heterocyclic compounds with interesting applications in the field of medicinal chemistry . They possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .
Synthesis Analysis
Thiophene moieties can be synthesized via diazo coupling of diazonium salt of 3-substituted-2-amino-4,5,6,7-tetrahydrobenzo[b]thiophenes with 3-methyl-1H-pyrazol-5(4H)-one, 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one or 3-amino-1H-pyrazol-5(4H)-one .Molecular Structure Analysis
In the single crystal X-ray structure of a related compound, 3-methyl-6-(thiophen-2-yl)pyridazine, the molecule is stabilized in a planar topography by an energetically productive N-to-Sσ* interaction .Chemical Reactions Analysis
Pyridazine synthesis involves various reactions including Lewis acid-mediated inverse electron demand Diels-Alder reaction, Cu (II)-catalyzed aerobic 6- endo - trig cyclizations, and TBAI/K 2 S 2 O 8 -promoted [4 + 2] annulation .Physical And Chemical Properties Analysis
Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position. It has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is −38 °C. It is soluble in most organic solvents like alcohol and ether but insoluble in water .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Biological Activities
Research has delved into the synthesis and exploration of various biological activities of pyridazine derivatives, including compounds structurally related to 3-Methyl-6-[(3-methylthiophen-2-yl)methoxy]pyridazine. These studies highlight the compound's relevance in pharmacological and chemical studies due to its unique structure and potential biological properties.
Synthetic Pathways and Structural Analysis : Pyridazine derivatives, including this compound, have been synthesized and characterized, showcasing their potential in various chemical and biological applications. For instance, the synthesis and characterization of triazole pyridazine derivatives have been explored, revealing their anti-tumor and anti-inflammatory activities through experimental and theoretical studies, including NMR, IR, mass spectral studies, and single crystal X-ray diffraction technique (Hamdi Hamid Sallam et al., 2021).
Pharmacological Potential : The compound and its derivatives have been evaluated for their central nervous system (CNS) activities, showing potential interactions with benzodiazepine receptors, which could be beneficial for developing new therapeutic agents targeting CNS disorders (G. Barlin et al., 1988; G. Barlin et al., 1997).
Anti-Viral and Anti-Bacterial Effects : Research has also highlighted the antiviral and antibacterial effects of pyridazine derivatives. Specific studies have demonstrated the potent inhibitory effects on rhinoviruses, showcasing the compound's potential as an antiviral agent (K. Andries et al., 2005). Additionally, certain 3,6-dialkoxy-pyridazines have demonstrated good anticonvulsive properties, and sulfaderivatives of pyridazine compounds have shown excellent anti-bacterial effects (J. Druey et al., 1954).
Electrochemical Applications : The study of donor-acceptor polymeric electrochromic materials incorporating thiophene derivatives and pyridazine units has revealed significant findings. These materials exhibit notable electrochromic properties, suggesting their application in NIR electrochromic devices (H Zhao et al., 2014).
Wirkmechanismus
Target of Action
The primary targets of 3-Methyl-6-[(3-methylthiophen-2-yl)methoxy]pyridazine are currently unknown. This compound is a derivative of pyridazine, which has been found to exhibit a wide range of pharmacological activities . .
Mode of Action
Pyridazine derivatives have been reported to inhibit calcium ion influx, which is required for the activation of platelet aggregation
Biochemical Pathways
Given the broad spectrum of activities associated with pyridazine derivatives , it is likely that multiple pathways could be affected. These could potentially include pathways related to inflammation, psychosis, arrhythmia, anxiety, and cancer .
Result of Action
Given the potential activities of pyridazine derivatives , it is possible that this compound could have anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, and anti-cancer effects.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-methyl-6-[(3-methylthiophen-2-yl)methoxy]pyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2OS/c1-8-5-6-15-10(8)7-14-11-4-3-9(2)12-13-11/h3-6H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZQPWQITIBPTDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)COC2=NN=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-Methoxyphenyl)sulfonyl]acetohydrazide](/img/structure/B2834443.png)
![(2E)-4-oxo-4-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}but-2-enoic acid](/img/structure/B2834444.png)



![(2E)-N-[3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl]-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B2834448.png)

![7-methyl-3-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2834452.png)
![1-[5-(4-methylphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone](/img/structure/B2834453.png)


![2-[Butan-2-yl-[(2-tert-butyltetrazol-5-yl)methyl]amino]ethanesulfonyl fluoride](/img/structure/B2834456.png)

![5-((4-methoxybenzyl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2834463.png)